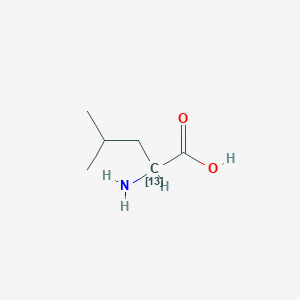

DL-Leucine-2-13C

Description

BenchChem offers high-quality DL-Leucine-2-13C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DL-Leucine-2-13C including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-methyl(213C)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/i5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHFNLRQFUQHCH-HOSYLAQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[13CH](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60514734 | |

| Record name | (2-~13~C)Leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65792-32-7 | |

| Record name | (2-~13~C)Leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Sentinel Amino Acid: An In-Depth Technical Guide to α-[1-¹³C]Leucine in Metabolic Research

This guide serves as a comprehensive technical resource for researchers, clinicians, and professionals in drug development on the multifaceted applications of alpha-carbon labeled L-[1-¹³C]leucine as a stable isotope tracer. We will delve into the core principles, experimental designs, and data interpretation that underpin its use in unraveling the complexities of protein and amino acid metabolism in both health and disease.

Introduction: Why L-[1-¹³C]Leucine is a Superior Tracer for Protein Metabolism

Stable isotope-labeled amino acids are indispensable tools for dynamically tracking metabolic pathways in vivo.[1] Among these, L-[1-¹³C]leucine has emerged as a gold standard for several key reasons:

-

Essential Amino Acid: As an essential amino acid, leucine is not synthesized de novo in humans, simplifying the interpretation of kinetic data as its appearance in the systemic circulation is primarily from protein breakdown and dietary intake.[2]

-

Metabolic Fate: The ¹³C label on the alpha-carboxyl group is irreversibly lost as ¹³CO₂ during the oxidative decarboxylation of leucine's ketoacid, α-ketoisocaproate (KIC). This minimizes the risk of label recycling back into the amino acid pool, a common challenge with other tracers.[2]

-

Muscle Metabolism: Leucine is predominantly metabolized in skeletal muscle, the body's largest protein reservoir, making it an excellent tracer for studying muscle protein dynamics.[2]

-

Regulatory Role: Leucine and its metabolites, particularly KIC, play a direct regulatory role in protein turnover, notably through the activation of the mTORC1 signaling pathway, a central regulator of protein synthesis.[3][4][[“]]

This guide will explore the major applications of L-[1-¹³C]leucine, from whole-body protein turnover to targeted metabolic flux analysis, providing both the theoretical framework and practical insights for robust experimental design and execution.

Core Applications in Metabolic Research

The versatility of L-[1-¹³C]leucine allows for its application across a spectrum of metabolic research areas.

Quantifying Whole-Body Protein Turnover

A primary application of L-[1-¹³C]leucine is the measurement of whole-body protein synthesis, breakdown, and net balance. This is typically achieved using a primed, continuous intravenous infusion of the tracer to achieve an isotopic steady state in the plasma.[6][7][8]

Key Parameters Measured:

-

Leucine Flux (Turnover): The rate at which leucine enters the plasma pool from protein breakdown and dietary intake.

-

Leucine Oxidation: The rate at which leucine is irreversibly catabolized.

-

Non-Oxidative Leucine Disposal (NOLD): An estimate of the rate of whole-body protein synthesis, representing the amount of leucine from the plasma pool incorporated into proteins.[9]

The fundamental principle involves measuring the dilution of the infused L-[1-¹³C]leucine by unlabeled leucine entering the circulation from endogenous protein breakdown.

Experimental Workflow: Primed, Continuous Infusion for Whole-Body Protein Turnover

Caption: Workflow for whole-body protein turnover studies using L-[1-¹³C]leucine.

Measuring Muscle Protein Synthesis (MPS)

A significant advantage of L-[1-¹³C]leucine is its utility in directly measuring the fractional synthetic rate (FSR) of muscle proteins. This provides a more tissue-specific insight compared to whole-body measurements.

The methodology involves a primed, continuous infusion of L-[1-¹³C]leucine, followed by the collection of muscle biopsy samples. The incorporation of the tracer into muscle protein over time is then quantified.[10]

Step-by-Step Protocol for Muscle Protein FSR Measurement:

-

Subject Preparation: Subjects are typically studied after an overnight fast.

-

Tracer Infusion: A primed, continuous intravenous infusion of L-[1-¹³C]leucine is initiated as described for whole-body studies.

-

Muscle Biopsies: Two or more muscle biopsies are obtained from the same muscle (e.g., vastus lateralis) at different time points during the infusion.

-

Sample Processing:

-

The muscle tissue is immediately frozen in liquid nitrogen.

-

Proteins are precipitated and hydrolyzed to their constituent amino acids.

-

Amino acids are then purified.

-

-

Mass Spectrometry Analysis: The enrichment of ¹³C-leucine in the protein hydrolysate is determined using Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) or other sensitive mass spectrometry techniques.[10]

-

Precursor Pool Enrichment: The isotopic enrichment of the precursor pool for protein synthesis (either plasma ¹³C-KIC or intracellular ¹³C-leucyl-tRNA) is also measured. Plasma ¹³C-KIC is often used as a surrogate for intracellular enrichment.[11]

-

FSR Calculation: The FSR is calculated using the formula:

FSR (%/h) = (E₂ - E₁) / (Eₚ * t) * 100

Where:

-

E₂ and E₁ are the ¹³C-leucine enrichments in muscle protein at two time points.

-

Eₚ is the mean enrichment of the precursor pool between the two time points.

-

t is the time in hours between the biopsies.

-

Metabolic Flux Analysis (MFA)

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique to quantify the rates (fluxes) of metabolic reactions within a cell.[12][13] By introducing a ¹³C-labeled substrate like L-[1-¹³C]leucine and analyzing the isotopic enrichment in downstream metabolites, researchers can map the flow of carbon through central metabolic pathways.[1]

While glucose and glutamine are more common tracers for central carbon metabolism, ¹³C-leucine can provide specific insights into branched-chain amino acid (BCAA) catabolism and its contributions to pathways like the TCA cycle.[13][14]

Diagram: Leucine Catabolism and Entry into the TCA Cycle

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. karger.com [karger.com]

- 3. Effects of different doses of leucine ingestion following eight weeks of resistance exercise on protein synthesis and hypertrophy of skeletal muscle in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. consensus.app [consensus.app]

- 6. Measurement of leucine metabolism in man from a primed, continuous infusion of L-[1-3C]leucine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Sci-Hub: are you are robot? [sci-hub.fr]

- 9. Whole body protein turnover measured with 13C-leucine and energy expenditure in preterm infants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mass spectrometric methods for determination of [13C]Leucine enrichment in human muscle protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Relationship of plasma leucine and alpha-ketoisocaproate during a L-[1-13C]leucine infusion in man: a method for measuring human intracellular leucine tracer enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 13. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic fate of leucine-2-13C vs leucine-1-13C

Metabolic Bifurcation: A Technical Guide to Leucine-1- C vs. Leucine-2- C Tracers

Executive Summary

In metabolic flux analysis and drug development, the choice between Leucine-1-

-

Leucine-1-

C is the industry standard for Whole Body Protein Turnover (WBPT) and oxidation rates . Its label is irreversibly lost as -

Leucine-2-

C is the probe for anabolic fate and mitochondrial retention . Its label bypasses the initial decarboxylation, entering the Acetyl-CoA pool to label lipids, ketone bodies, and TCA cycle intermediates.

This guide dissects the mechanistic divergence of these tracers and provides validated protocols for their application in pre-clinical and clinical settings.

Part 1: Mechanistic Divergence & Carbon Mapping

To interpret tracer data, one must trace the atom. Leucine is a purely ketogenic branched-chain amino acid (BCAA). Its catabolism occurs primarily in skeletal muscle (transamination) and liver (oxidation).[1][2]

The Metabolic Fork

The critical differentiation occurs at the Branched-Chain

-

Reversible Transamination: Leucine enters the cell and is reversibly transaminated by BCAT (Branched-chain aminotransferase) to form

-Ketoisocaproate ( -

Irreversible Decarboxylation (BCKDH):

-KIC enters the mitochondria. The BCKDH complex catalyzes the oxidative decarboxylation of-

Leucine-1-

C Fate: The C1 (carboxyl) atom is cleaved and released immediately asngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Leucine-2-

C Fate: The C2 (alpha) atom becomes the C1 (carbonyl) of Isovaleryl-CoA. It remains covalently bound to the CoA thioester and proceeds downstream.

-

Downstream Fate of Leucine-2- C

Following the retention of the C2 label in Isovaleryl-CoA, the pathway continues through

-

The Mapping: The Leucine-2-

C atom specifically maps to the C1 (carbonyl) position of Acetyl-CoA . -

TCA Cycle Entry: When [1-

C]Acetyl-CoA condenses with Oxaloacetate, the label enters the TCA cycle.[3] Crucially, during the first turn of the TCA cycle, the carboxyl carbons released as CO

Pathway Visualization

The following diagram illustrates the atomic divergence.

Caption: Divergent fates of Leucine tracers. Red arrow indicates the loss of C1 as CO2. Blue arrow indicates the retention of C2 into the Acetyl-CoA pool.

Part 2: Applications & Experimental Strategy

Leucine-1- C: The Oxidation Standard

Use this tracer when your primary endpoints are Protein Synthesis Rate or BCAA Oxidation .

-

Why: Because the label is lost immediately upon oxidation, there is no "re-entry" of the label into the precursor pool via the TCA cycle. This simplifies the mathematical modeling of protein kinetics.

-

Key Readout: Breath

CO -

Target Metric:

(Rate of Appearance) and Oxidation Rate.

Leucine-2- C: The Anabolic Probe

Use this tracer when studying Lipid Synthesis , Ketogenesis , or Mitochondrial Anaplerosis .

-

Why: The label enters the Acetyl-CoA pool.[4] By isolating specific downstream metabolites (e.g., Palmitate, Cholesterol, Glutamate), you can measure the contribution of leucine carbon to these pools.

-

Key Readout: Isotopomer analysis of fatty acids or TCA intermediates via GC-MS or NMR.

-

Caveat: Do not use this for simple oxidation rates, as the label retention in the TCA cycle (approx. 42% retention relative to C1) leads to underestimation of oxidation if measured solely by breath CO

.

Part 3: The Reciprocal Pool Model Protocol

A critical concept in Leucine kinetics is the Reciprocal Pool Model . Measuring plasma Leucine enrichment (

The Solution: Measure Plasma

Protocol: Primed Constant Infusion (Human/Large Animal)

Objective: Achieve isotopic steady state to measure Whole Body Protein Turnover (WBPT).

Step 1: Preparation

-

Tracer: L-[1-

C]Leucine (99 atom%). -

Sterility: Dissolve in sterile 0.9% saline. Pass through 0.22

m filter. -

Concentration: Typically 4–6 mg/mL (solubility limit is ~24 mg/mL, keep well below).

Step 2: Dosing Calculation

-

Prime Dose (Bolus): Required to instantly raise the pool enrichment.

-

Standard: 1.0 mg/kg body weight.

-

Bicarbonate Prime: If measuring oxidation (breath), inject NaH

CO

-

-

Infusion Rate:

-

Standard: 1.0 mg/kg/hour (approx. 16

mol/kg/h). -

Duration: 3–4 hours to reach steady state.

-

Step 3: Sampling Workflow

-

Baseline (t=0): Collect Breath (into vacutainer) and Plasma (heparinized) before tracer starts to determine background abundance.

-

Infusion: Start pump immediately after bolus.

-

Plateau Sampling: Collect samples every 15 mins during the final hour (e.g., t=180, 195, 210, 240 min).

Analytical Workflow (GC-MS)

To measure

-

Derivatization:

-KIC is unstable. It must be derivatized.-

Method: Quinoxalinol-TMS derivative.[9]

-

Reagent: o-Phenylenediamine (reacts with keto group) followed by BSTFA (silylation).

-

-

GC-MS Monitoring:

-

Leucine (N-acetyl-n-propyl): Monitor m/z 216 (M) and 217 (M+1).

- -KIC (Quinoxalinol-TMS): Monitor m/z 232 (M) and 233 (M+1).

-

-

Calculation:

Where:- = infusion rate

- = enrichment of infusate

- = enrichment of plasma KIC (at plateau)

Part 4: Data Interpretation & Troubleshooting

Comparative Utility Table

| Feature | Leucine-1- | Leucine-2- |

| Primary Use | Protein Turnover, Oxidation Rates | Lipid/Sterol Synthesis, TCA Flux |

| Metabolic Fate | Lost as CO | Retained in Acetyl-CoA |

| Breath Test Utility | High (Direct measure of oxidation) | Low (Underestimates oxidation) |

| Mass Shift (MS) | M+1 (Leucine), M+1 (KIC) | M+1 (Leucine), M+1 (Acetyl-CoA deriv) |

| Cost | Generally lower | Generally higher |

Common Pitfalls

-

The "Leucine Gradient" Error: Relying on plasma Leucine enrichment instead of KIC enrichment typically results in a 20-30% underestimation of protein synthesis rates. Always use KIC as the precursor surrogate.

-

Isotope Recycling (2-

C): When using 2- -

Background Enrichment: In 1-

C breath tests, variations in natural background

Visualizing the Reciprocal Pool

The validity of the KIC measurement relies on the rapid transport shown below.

Caption: The Reciprocal Pool Model. Plasma KIC (Green) equilibrates rapidly with Intracellular Leucine (Red), making it a better proxy for the protein synthesis precursor than Plasma Leucine.

References

- Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss. (Standard text for tracer methodology).

-

Matthews, D. E., et al. (1982). "Regulation of leucine metabolism in man: a stable isotope study." Science, 214(4525), 1129-1131. Link

-

Schwenk, W. F., et al. (1985). "Use of reciprocal pool specific activities to model leucine metabolism in humans." American Journal of Physiology-Endocrinology and Metabolism, 249(6), E646-E650. Link

-

Cybulski, J. D., et al. (2023).[10] "Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers." STAR Protocols, 4(3), 102506.[10][11] Link

-

Vaisman, N., et al. (2005). "Recovery of 13CO2 from infused [1-13C]leucine and [1,2-13C2]leucine in healthy humans." American Journal of Physiology-Endocrinology and Metabolism, 289(2), E290-E296. Link

Sources

- 1. The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. journals.physiology.org [journals.physiology.org]

- 5. portlandpress.com [portlandpress.com]

- 6. bayes.wustl.edu [bayes.wustl.edu]

- 7. scilit.com [scilit.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Analysis of (1-13C)leucine and (13C)KIC in plasma by capillary gas chromatography/mass spectrometry in protein turnover studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protocol to track the biosynthesis of cholesterol in cultured HCC cells using ¹³C compound-specific stable isotopic tracers | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]

- 11. Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - PubMed [pubmed.ncbi.nlm.nih.gov]

DL-Leucine-2-13C CAS number and PubChem CID

Technical Guide: DL-Leucine-2-13C (CAS 65792-32-7) [1]

Executive Summary

DL-Leucine-2-13C is a stable isotope-labeled, racemic amino acid variant used extensively as an internal standard in mass spectrometry and a structural probe in solid-state Nuclear Magnetic Resonance (NMR). Distinguished by the incorporation of a Carbon-13 atom at the

This guide provides a comprehensive technical breakdown of DL-Leucine-2-13C, covering its chemical identity, synthesis via the Strecker mechanism, and validated experimental protocols for its application in proteomic and metabolomic research.

Chemical Identity & Physicochemical Properties

The following table consolidates the specific identifiers and properties for the racemic 2-13C labeled isotopologue. Researchers must distinguish this from the L-isomer (CAS 201612-66-0) to ensure experimental validity in chiral-sensitive assays.

| Property | Data |

| Compound Name | DL-Leucine-2-13C |

| Systematic Name | (RS)-2-Amino-4-methyl[2-13C]pentanoic acid |

| CAS Number | 65792-32-7 |

| PubChem CID | 13000948 |

| Molecular Formula | C |

| Molecular Weight | 132.17 g/mol (Labeled) vs 131.17 g/mol (Unlabeled) |

| Isotopic Purity | Typically |

| Appearance | White crystalline powder |

| Solubility | Soluble in water (24 g/L at 20°C), dilute HCl; slightly soluble in ethanol |

| pKa Values |

Synthesis & Production: The Strecker Mechanism

The industrial and laboratory-scale production of DL-Leucine-2-13C primarily utilizes the Strecker Synthesis . This pathway is preferred for generating racemic mixtures (DL) efficiently. To specifically label the C2 (

Mechanistic Causality

-

Precursor Selection: The carbon skeleton of leucine requires isovaleraldehyde (3-methylbutanal). To place the

C at the C2 position of the final amino acid, the aldehyde carbonyl carbon must be labeled. Thus, [1-13C]Isovaleraldehyde is the requisite starting material. -

Imine Formation: The labeled aldehyde reacts with ammonia (or ammonium chloride) to form a labeled imine intermediate.

-

Nucleophilic Addition: Cyanide (supplied as NaCN or KCN) attacks the imine carbon. Since the cyanide carbon becomes the carboxyl group (C1), unlabeled cyanide is used.

-

Hydrolysis: The resulting aminonitrile is hydrolyzed under acidic conditions to yield the free amino acid.

Synthesis Workflow Diagram

Figure 1: Strecker synthesis pathway for DL-Leucine-2-13C. The 13C label originates from the aldehyde precursor and is retained at the alpha-carbon position.

Applications in Research

Internal Standard for Mass Spectrometry (GC-MS / LC-MS)

DL-Leucine-2-13C serves as an ideal internal standard (IS) for quantifying Leucine levels in biological fluids.

-

Why DL? While biological systems contain L-Leucine, the DL-labeled standard is often more cost-effective. In non-chiral MS methods (where enantiomers are not separated), the mass shift (+1 Da) allows the IS to co-elute with the analyte while being spectrally distinct.

-

Mass Shift Utility: The M+1 shift is sufficient for resolution on high-resolution instruments, though M+6 (all carbons labeled) is sometimes preferred to avoid overlap with natural isotope abundance envelopes. However, 2-13C is specific for backbone NMR studies.

Solid-State NMR and Structural Biology

In solid-state NMR, racemic mixtures (DL) can crystallize in centrosymmetric space groups (e.g., P21/c), which differ from the chiral P21 space group of pure L-Leucine.

-

Dipolar Coupling: The [2-13C] label provides a specific probe for the backbone geometry (

and -

Racemic Crystallography: Researchers use DL-Leucine-2-13C to study how chirality influences peptide self-assembly and amyloid fibril formation.

Experimental Protocols

Protocol A: Sample Preparation for GC-MS Quantitation

Objective: To quantify free Leucine in plasma using DL-Leucine-2-13C as an Internal Standard.

Reagents:

-

DL-Leucine-2-13C (IS solution, 1 mM in 0.1 M HCl)

-

MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide)

-

Acetonitrile (ACN)

Workflow:

-

Spiking: Aliquot 50

L of plasma into a microcentrifuge tube. Add 10 -

Protein Precipitation: Add 200

L of ice-cold Acetonitrile. Vortex vigorously for 30 seconds to precipitate proteins. -

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Derivatization: Transfer supernatant to a glass vial. Evaporate to dryness under nitrogen stream at 60°C.

-

Reconstitution: Add 50

L of Acetonitrile and 50 -

Analysis: Inject 1

L into GC-MS. Monitor ions for Leucine-tBDMS derivative (m/z 200 for unlabeled, m/z 201 for 2-13C labeled).

Protocol B: Incorporation for Solid-State NMR

Objective: To prepare a crystalline sample for determining chemical shift anisotropy (CSA).

-

Dissolution: Dissolve 100 mg of DL-Leucine-2-13C in 5 mL of warm distilled water (60°C).

-

Recrystallization: Allow the solution to cool slowly to room temperature over 4 hours, then place in a 4°C refrigerator overnight.

-

Filtration: Collect crystals via vacuum filtration using a sintered glass funnel.

-

Drying: Dry crystals in a desiccator over P

O -

Packing: Pack the dry microcrystalline powder into a 4 mm ZrO

MAS (Magic Angle Spinning) rotor. -

Measurement: Acquire

C CPMAS spectra at 10 kHz spinning speed. The C2 signal will appear distinct from natural abundance signals due to 99% enrichment.

References

-

PubChem. Compound Summary for CID 13000948 (DL-Leucine-2-13C). National Center for Biotechnology Information. Retrieved from [Link]

-

Davis, R. & Schwan, A.L. (2013). Strecker Synthesis of Amino Acids. Comprehensive Organic Synthesis II. Elsevier. Retrieved from [Link]

Sources

Methodological & Application

High-Fidelity Protocol for Chiral Resolution of DL-Leucine-2-13C

Executive Summary & Rationale

This application note details the resolution of DL-Leucine-2-13C into its enantiomerically pure L- and D-forms. Unlike standard amino acid resolution, working with stable isotopes (specifically 2-13C) demands a protocol that prioritizes atom economy and isotopic conservation .

While diastereomeric crystallization is a classical approach, it suffers from lower yields and potential co-crystallization impurities. Therefore, this protocol utilizes Enzymatic Kinetic Resolution using Aminoacylase I.[1] This method is chosen for its:

-

Stereospecificity: Acylase I exclusively hydrolyzes the L-enantiomer amide bond.

-

Scalability: Applicable from milligram to gram-scale isotopic synthesis.

-

Recovery: Allows for near-quantitative recovery of the unreacted D-isomer, which is critical for expensive isotopic starting materials.

Materials & Equipment

Reagents

| Reagent | Grade/Spec | Purpose |

| DL-Leucine-2-13C | >99% Isotopic Enrichment | Starting Material |

| Acetic Anhydride | ACS Reagent, ≥98.0% | N-Acetylation agent |

| Aminoacylase I | From Aspergillus melleus or oryzae | Hydrolysis catalyst (>30,000 U/g) |

| Dowex® 50W-X8 | H+ form, 200-400 mesh | Cation exchange resin for separation |

| Cobalt(II) Chloride | CoCl₂[1][2][3][4][5][6][7][8][9][10]·6H₂O (mM levels) | Enzyme cofactor/activator |

| Sodium Hydroxide | 2M and 6M solutions | pH adjustment |

| Hydrochloric Acid | 6M and 1M solutions | Hydrolysis and pH adjustment |

Equipment

-

Polarimeter (Sodium D line, 589 nm)[11]

-

High-Performance Liquid Chromatography (HPLC) with Chiral Column (e.g., Crownpak CR(+))

-

Rotary Evaporator[1]

-

pH Stat or high-precision pH meter

-

Lyophilizer

Experimental Workflow Overview

The process follows a linear "Protect-Select-Separate" logic. The racemic amine is first neutralized (protected) to prevent non-specific binding. The enzyme then selectively "unlocks" the L-isomer. Finally, ion exchange chromatography exploits the charge difference between the free amine (L) and the blocked amide (D).

Figure 1: Workflow for the resolution of DL-Leucine-2-13C. Blue indicates starting material, Yellow intermediates, Green the target L-isomer, and Red the D-isomer recovery path.

Detailed Protocol

Phase 1: N-Acetylation of DL-Leucine-2-13C

Objective: To block the amine group, creating a substrate suitable for Acylase I.

-

Dissolution: Dissolve 10 mmol (approx. 1.32 g) of DL-Leucine-2-13C in 10 mL of 2M NaOH.

-

Cooling: Place the vessel in an ice bath (0-4°C). The reaction is exothermic; temperature control prevents side reactions.

-

Acetylation:

-

Add 12 mmol (1.2 eq) of acetic anhydride dropwise over 20 minutes.

-

Simultaneously add 2M NaOH to maintain pH > 10.

-

Scientific Insight: Maintaining high pH is crucial. If the pH drops below 9, the amine becomes protonated (

) and nucleophilicity decreases, halting the acetylation.

-

-

Completion: Stir for 1 hour at room temperature. Acidify to pH 2.0 with concentrated HCl to precipitate N-Acetyl-DL-Leucine (if concentration allows) or extract with ethyl acetate.

-

Preparation for Enzyme: Evaporate solvent. Redissolve the N-Acetyl-DL-Leucine residue in water and adjust pH to 7.5 with dilute LiOH or NaOH.

Phase 2: Enzymatic Hydrolysis

Objective: Stereoselective cleavage of the acetyl group from the L-isomer only.

-

Buffer Setup: To the substrate solution (approx. 0.1 M concentration), add Cobalt Chloride (

) to a final concentration of 0.5 mM.-

Note:

acts as an activator for Acylase I, stabilizing the active site geometry.

-

-

Enzyme Addition: Add Acylase I (approx. 10-15 mg per gram of substrate, depending on specific activity).

-

Incubation: Incubate at 37°C with gentle stirring.

-

Monitoring: Monitor the reaction via HPLC or by checking the pH. As hydrolysis proceeds, free carboxylic acid is released, lowering the pH. Use a pH-stat to maintain pH 7.5 using 0.5M NaOH.

-

Termination: The reaction is complete when base consumption plateaus (typically 24-48 hours). Heat to 60°C for 10 minutes to denature the enzyme (optional if using immobilized enzyme) and filter.

Phase 3: Separation (Ion Exchange Chromatography)

Objective: Isolate the free L-Leucine from the unreacted N-Acetyl-D-Leucine.

Mechanism: At pH 1.5 - 2.0:

-

L-Leucine-2-13C exists as a cation (

). It binds to the resin. -

N-Acetyl-D-Leucine-2-13C exists as a neutral species or weak anion (

). It does not bind .

Protocol:

-

Column Prep: Pack a column with Dowex 50W-X8 (H+ form). Wash with water.

-

Loading: Acidify the enzymatic reaction mixture to pH 1.5 using HCl. Load onto the column.[12][13]

-

Elution 1 (D-Isomer): Wash the column with 2-3 bed volumes of distilled water (pH 2).

-

Result: The flow-through contains N-Acetyl-D-Leucine-2-13C . Collect this fraction for Phase 4.

-

-

Elution 2 (L-Isomer): Elute the bound L-Leucine using 1.5M NH₄OH .

-

Result: The pH rise deprotonates the ammonium group, releasing L-Leucine-2-13C .

-

-

Finishing L-Leucine: Evaporate the ammonia fractions to dryness. Recrystallize from water/ethanol to remove trace salts.

Phase 4: Recovery of D-Leucine-2-13C

Objective: Hydrolysis of the N-acetyl group to yield free D-Leucine.

-

Take the flow-through fraction from Phase 3.

-

Add HCl to reach a concentration of 2M.

-

Reflux for 2-3 hours.

-

Evaporate to dryness to remove acetic acid and HCl.

-

Redissolve in water and neutralize to the isoelectric point (pH ~6.0) to crystallize D-Leucine-2-13C.

Quality Control & Validation

| Test | Acceptance Criteria | Method Ref |

| Enantiomeric Purity | >99% ee (L-isomer) | Chiral HPLC (Crownpak CR(+), pH 1.5 HClO₄) |

| Isotopic Enrichment | Matches starting material (e.g., 99 atom% 13C) | 1H-NMR / 13C-NMR (Shift at C2 approx 53 ppm) |

| Optical Rotation | 6M HCl, c=2 (Greenstein & Winitz) | |

| Chemical Purity | Single spot (Ninhydrin +) | TLC (BuOH:AcOH:H2O 4:1:1) |

Troubleshooting Guide

-

Low Yield of L-Isomer: Enzyme may be deactivated by trace heavy metals or incorrect pH. Ensure Co2+ is present and pH is strictly 7.0-8.0.

-

Incomplete Separation: If L-Leucine leaks into the D-fraction, the loading pH was likely too high (> pH 2.5). Ensure the load is acidic.

-

Racemization: Avoid heating the N-acetylated derivatives in strong base. Acetylation must be done in an ice bath.[6]

References

-

Greenstein, J. P., & Winitz, M. (1961).[10] Chemistry of the Amino Acids. Vol. 3. New York: John Wiley & Sons.[10] (The foundational text for amino acid resolution).[9][13][14]

-

Chibata, I., et al. (1976). "Enzymatic Production of L-Amino Acids." Methods in Enzymology, 44, 746-759. Link

-

BenchChem. (2025).[1][6] "Application Notes and Protocols for the Enzymatic Resolution of DL-Isoleucine." (Adapted for Leucine structural analogs). Link

-

MacDonald, J. C. (1969).[11] "Method for the accurate determination of specific rotation.[11] Specific rotation of valine and leucine."[11] Canadian Journal of Chemistry, 47(15), 2739-2746. Link[11]

- Barrie, A., & Prosser, S. J. (1996). "Automated Analysis of 13C/12C Ratios in Biological Samples." Mass Spectrometry of Soils, 41-60.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. biorxiv.org [biorxiv.org]

- 3. CN102617384A - Preparation method and application of N-acyl-DL-leucine - Google Patents [patents.google.com]

- 4. US4562152A - Process for obtaining pure L-leucine - Google Patents [patents.google.com]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CHEM055T - N-Acetyl-Dl-Leucine Synthesis for Pharmaceuticals | ISEF [isef.net]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Greenstein, J.P. and Winitz, M. (1961) Chemistry of the Amino Acids. John Wiley & Sons, New York, 763. - References - Scientific Research Publishing [scirp.org]

- 11. publications-cnrc.canada.ca [publications-cnrc.canada.ca]

- 12. 193.16.218.141 [193.16.218.141]

- 13. journal.uni-mate.hu [journal.uni-mate.hu]

- 14. jnm.snmjournals.org [jnm.snmjournals.org]

Application Note: Precision Mitochondrial Fluxomics using Leucine-2-13C

Abstract & Strategic Rationale

Metabolic Flux Analysis (13C-MFA) is the gold standard for quantifying intracellular reaction rates.[1][2] While [U-13C]Glucose and [U-13C]Glutamine are the workhorses of central carbon metabolism, they often lack the resolution required to isolate mitochondrial oxidation from cytosolic glycolysis or to quantify specific anaplerotic inputs.

Leucine-2-13C is a specialized tracer designed for high-precision mitochondrial interrogation. Unlike glucose, leucine is strictly ketogenic in mammals; it bypasses glycolysis and enters the TCA cycle exclusively via Acetyl-CoA. This application note details the protocol for using Leucine-2-13C to quantify mitochondrial function, specifically decoupling TCA cycle flux from glycolytic noise—a critical requirement in cancer metabolism (Warburg effect) and immunometabolism studies.

Mechanistic Basis: The Atom Mapping Logic

To interpret the data, one must understand the fate of the labeled carbon. The specificity of Leucine-2-13C arises from its unique catabolic pathway.

The Pathway to Acetyl-CoA

Leucine is catabolized in the mitochondria. The Leucine-2-13C (labeled at the

-

Transamination: Conversion to

-Ketoisocaproate (KIC). The label remains at C2. -

Oxidative Decarboxylation (BCKDH): Loss of C1 as CO2. The original C2 (labeled) becomes the C1 (carbonyl) of Isovaleryl-CoA.

-

Downstream Processing: Through a series of steps (dehydrogenation, carboxylation, hydration), Isovaleryl-CoA is converted to HMG-CoA.

-

Lysis: HMG-CoA Lyase cleaves HMG-CoA into Acetyl-CoA and Acetoacetate.

-

Crucial Detail: The C1 of Isovaleryl-CoA becomes the C1 (Carbonyl) of Acetyl-CoA .

-

TCA Cycle Entry

The resulting Acetyl-CoA [1-13C] condenses with Oxaloacetate (OAA) to form Citrate [5-13C] .

-

First Turn Retention: The labeled carbon is retained through the decarboxylation steps of the first TCA turn (Isocitrate DH and

-KG DH remove carbons derived from OAA, not Acetyl-CoA). -

Symmetry: Succinate is symmetric; the label scrambles, creating a distinct M+1 signature in Malate and Fumarate.

Pathway Visualization

The following diagram illustrates the atom transition, confirming why Leucine-2-13C is a clean probe for Acetyl-CoA entry.

Figure 1: Atom mapping of Leucine-2-13C. Note the shift of the label from the C2 position in Leucine to the C1 (carbonyl) position in Acetyl-CoA.

Experimental Protocol

This protocol is optimized for adherent mammalian cells (e.g., HEK293, HeLa, Cancer lines) using GC-MS, which offers superior separation of TCA intermediates compared to standard LC-MS methods.

Materials & Reagents

-

Tracer: L-Leucine [2-13C] (99% enrichment).

-

Base Media: DMEM or RPMI deficient in Leucine (Custom order or kit).

-

Serum: Dialyzed FBS (Critical: Standard FBS contains unlabeled leucine which dilutes the tracer).

-

Quenching Solution: 80% Methanol (pre-chilled to -80°C).

-

Internal Standard: Norvaline or U-13C-Glutamate (added during extraction).

Experimental Workflow

| Phase | Step | Action | Causality/Notes |

| I. Prep | 1 | Adaptation | Pass cells 2x in media with Dialyzed FBS (unlabeled) to adapt to serum conditions. |

| 2 | Seeding | Seed cells in 6-well plates. Target 70-80% confluency at time of extraction. | |

| II. Labeling | 3 | Wash | Wash cells 2x with warm PBS to remove residual unlabeled Leucine. |

| 4 | Pulse | Add media containing Leucine-2-13C (0.4 - 0.8 mM) . | |

| 5 | Duration | Incubate for 12-24 hours for Isotopic Steady State (ISS). | |

| III. Extraction | 6 | Quench | Quickly aspirate media; wash 1x with saline; add 1 mL -80°C 80% MeOH . |

| 7 | Scrape | Scrape cells on dry ice. Transfer to tubes. | |

| 8 | Cycle | Vortex 1 min; Freeze-thaw (LN2 / 37°C) x3 to lyse mitochondria. | |

| 9 | Clarify | Centrifuge 15,000 x g, 10 min, 4°C. Collect supernatant. | |

| IV. Analysis | 10 | Derivatize | Dry supernatant. Add MOX (Methoxyamine) then MTBSTFA (TBDMS derivatization). |

| 11 | GC-MS | Analyze on single-quad or triple-quad MS (SIM mode). |

Workflow Visualization

Figure 2: Step-by-step experimental workflow for 13C-MFA.

Data Analysis & Interpretation

Mass Isotopomer Distribution (MID)

Data should be corrected for natural abundance (using software like IsoCor or Metran).

-

Expected Pattern:

-

M+0: Unlabeled (from pre-existing pools or unlabeled anaplerosis).

-

M+1: Derived from Leucine-2-13C (via Acetyl-CoA [1-13C]).

-

M+2: Not expected from Leucine alone (unless extensive recycling occurs). If M+2 is high, check for contamination or alternative pathways.

-

Calculation of Fractional Enrichment

To quantify the contribution of Leucine to the Acetyl-CoA pool:

Note: This assumes Leucine is the sole source of labeled Acetyl-CoA.

Self-Validating Checks (Trustworthiness)

-

Leucine Enrichment Check: Measure the intracellular Leucine M+1. It should match the media enrichment (~99%) if uptake is efficient. If intracellular Leucine is only 50% labeled, proteolysis (protein breakdown) is diluting the pool.

-

M+2 Absence: In the first turn of the TCA cycle, Leucine-2-13C should NOT generate M+2 Citrate. Presence of M+2 indicates tracer impurity or complex recycling requiring advanced modeling.

References

-

Metallo, C. M., et al. (2012). "Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells." Journal of Biotechnology. Link

- Citation for: Comparison of Glucose vs. Glutamine vs. Leucine tracers.

-

Antoniewicz, M. R. (2018). "A guide to 13C metabolic flux analysis for the cancer biologist." Experimental & Molecular Medicine.[5] Link

-

Citation for: General MFA methodology and modeling assumptions.[2]

-

-

Crown, S. B., & Antoniewicz, M. R. (2013). "Publishing 13C metabolic flux analysis studies: A review and future perspectives." Metabolic Engineering. Link

- Citation for: Best practices in data reporting and n

-

Comerford, S. A., et al. (2014). "Acetate dependence of tumors." Cell. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. Identification of the Leucine-to-2-Methylbutyric Acid Catabolic Pathway of Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic Pathway Confirmation and Discovery Through 13C-labeling of Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 6. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 7. Comprehensive metabolic modeling of multiple 13C-isotopomer data sets to study metabolism in perfused working hearts - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Precision Backbone Assignment Using DL-Leucine-2-13C

Topic: DL-Leucine-2-13C NMR Backbone Assignment Techniques Content Type: Detailed Application Note & Protocol Audience: Senior Researchers, Structural Biologists, and Drug Discovery Scientists

Executive Summary & Strategic Rationale

In the structural characterization of high-molecular-weight proteins (>25 kDa) or intrinsically disordered proteins (IDPs), spectral crowding often renders uniform

Why DL-Leucine-2-13C?

-

Spectral Simplification: By labeling only Leucine residues (approx. 9% of proteome), we dramatically reduce spectral complexity, creating distinct "anchor points" for assignment.

-

Backbone Conformation Probes: The 2-

C ( -

Solid-State NMR (ssNMR) Utility: In ssNMR, uniform labeling leads to "dipolar truncation," where strong one-bond C-C couplings mask longer-range interactions. 2-

C labeling eliminates the strong -

Cost Efficiency: DL-racemates are significantly more affordable than pure L-isomers. While E. coli selectively utilizes the L-isomer, the D-isomer is generally inert in the media, making this a cost-effective route for large-scale screening.

Biological Protocol: Selective Incorporation in E. coli

Challenge: E. coli biosynthetic pathways can scramble isotopic labels. Leucine can be converted into other branched-chain amino acids (Valine, Isoleucine) via transamination if not controlled. Solution: Use of auxotrophic strains or "scrambling suppression" supplements.[1][2]

Materials

-

Isotope: DL-Leucine-2-13C (99%

C). -

Host Strain: E. coli BL21(DE3) (Standard) or DL39 (Auxotrophic for Leu/Val/Ile - Recommended for zero scrambling).

-

Base Media: M9 Minimal Media (Isotope-free glucose,

NH

Step-by-Step Protocol

Step 1: Pre-Culture & Adaptation

-

Inoculate a single colony into 5 mL LB media. Grow for 6 hours at 37°C.

-

Pellet cells (3000 x g, 10 min) and wash 2x with M9 salt solution to remove rich media traces.

-

Resuspend in 50 mL M9 Minimal Media containing unlabeled L-Leucine (50 mg/L) to adapt cells to minimal conditions. Grow overnight.

Step 2: Production Culture Setup (1 Liter)

-

Prepare 1L of M9 Minimal Media containing:

-

NH

-

Unlabeled Glucose (4 g/L).

-

Scrambling Suppression Mix: L-Valine (100 mg/L), L-Isoleucine (100 mg/L). Adding these prevents the cell from breaking down the labeled Leucine to synthesize Val/Ile.

-

NH

-

Inoculate with overnight culture to OD

. -

Incubate at 37°C until OD

reaches 0.6–0.8.

Step 3: Induction and Labeling (The "Shift" Method)

This step maximizes incorporation and minimizes cost.

-

30 minutes prior to induction, add DL-Leucine-2-13C .

-

Calculation: Target concentration is 100 mg/L of L-isomer. Since you are using a DL-racemate, add 200 mg/L of DL-Leucine-2-13C.

-

Note on D-Isomer: The D-Leucine will remain in the supernatant. It typically does not inhibit growth in BL21 strains at this concentration.

-

-

Induce expression with IPTG (0.5 – 1.0 mM).

-

Reduce temperature to 20-25°C and express for 12-16 hours.

-

Harvest cells via centrifugation.

NMR Spectroscopy: Acquisition & Assignment Strategies

Experimental Logic: The Selective HNCA

In a standard uniformly labeled protein, the HNCA experiment correlates the amide proton (

In a Leucine-2-13C + U-15N Sample:

-

Magnetization Transfer:

. -

Visible Correlations:

-

Leu Residue (

): You will see a strong peak at -

Residue following Leu (

): You will see a weaker inter-residue peak at

-

Crucial Note: You will NOT see the

peak for a Leucine residue unless the preceding residue is also a Leucine.

-

Acquisition Parameters (600 - 900 MHz Spectrometer)

| Parameter | Setting | Rationale |

| Pulse Sequence | 3D HNCA (Gradient Selected) | Standard triple resonance backbone correlation. |

| Carrier ( | 54-56 ppm | Centered on Leucine |

| Spectral Width ( | 25-30 ppm | Reduced width (only covering |

| Coupling ( | 11 Hz (Intra) / 7 Hz (Inter) | Optimize transfer delays ( |

| Scans | 16 - 32 | Higher scans needed if expression yield is low; sensitivity is generally high due to methyl relaxation properties of Leu. |

Data Analysis Workflow

-

Anchor Identification: Overlay the Selective HNCA with a standard U-

N HSQC. -

Leu Identification: Peaks appearing in the Selective HNCA are immediately typed as Leucines (intra-residue) or residues immediately following a Leucine (inter-residue).

-

Sequential Connection:

-

Identify a peak pair sharing the same

frequency. -

If Peak A has a

shift matching Peak B's inter-residue correlation, and Peak A is a Leucine, you have established the

-

Visualization of Workflows

Figure 1: Biosynthetic Logic & Scrambling Prevention

This diagram illustrates why adding Val/Ile is critical when using Leucine-2-13C.

Caption: Metabolic pathway showing the direct incorporation of L-Leucine and the necessity of Val/Ile supplements to block reverse-transamination and scrambling of the

Figure 2: Magnetization Transfer in Selective HNCA

Visualizing the connectivity logic for a Leu-X pair.

Caption: Magnetization transfer pathway. The

Troubleshooting & Validation

Self-Validating the Protocol

-

Scrambling Check: Acquire a 1D

C-edited proton spectrum. If scrambling occurred, you will see methyl signals for Valine ( -

Stereoselectivity: Ensure the E. coli strain is healthy. If OD growth stalls upon adding DL-Leucine, the D-isomer might be toxic to that specific strain. Switch to L-Leucine-2-13C or use a larger inoculum.

Common Issues

| Issue | Cause | Solution |

| Weak Signals | Incomplete incorporation of label. | Increase DL-Leu concentration to 300 mg/L; ensure M9 media has no other carbon sources competing (except Glucose). |

| Extra Peaks | Scrambling to Val/Ile. | Increase concentration of unlabeled Val/Ile supplements. |

| Missing Inter-residue Peaks | Use Deuterated Glucose (D-Glucose) + D |

References

-

Waugh, D. S. (1996).[3][4] Genetic tools for selective labeling of proteins with

- -

Kay, L. E., & Gardner, K. H. (1997). NMR spectroscopy of high-molecular-weight proteins. Current Opinion in Structural Biology, 7(5), 722-731. Link

-

Hong, M. (1999).

chemical shift anisotropies for the identification of protein secondary structure. Journal of the American Chemical Society, 122(15), 3762-3770. Link -

Takeuchi, K., et al. (2007).[4] 1-

C amino acid selective labeling in a -

Lundström, P., et al. (2009). Fractional isotope labeling of proteins for NMR using DL-amino acids. Journal of Biomolecular NMR, 43, 239. Link

Sources

Synthesis of 13C-labeled peptides using DL-Leucine-2-13C

Application Note & Protocol

Topic: Synthesis of ¹³C-Labeled Peptides Using DL-Leucine-2-¹³C

For: Researchers, scientists, and drug development professionals.

Introduction: The Power of Precision in Peptide Research

In the intricate world of biological systems, peptides are crucial messengers, regulators, and structural components. Understanding their function, interactions, and fate is paramount in both fundamental research and therapeutic development. Stable isotope labeling of peptides has emerged as an indispensable tool, offering a window into these complex processes without altering the peptide's fundamental biochemical properties.[1] By replacing a specific atom with its heavier, non-radioactive isotope, we can subtly "tag" the molecule, making it distinguishable by mass spectrometry and NMR spectroscopy.

This guide focuses on the synthesis of peptides incorporating a ¹³C label at the second carbon (the α-carbon) of a leucine residue, using the racemic precursor DL-Leucine-2-¹³C. This specific labeling strategy is particularly powerful for:

-

Quantitative Proteomics: In techniques like Absolute Quantification (AQUA), the ¹³C-labeled peptide serves as an ideal internal standard, exhibiting nearly identical chemical and physical properties to its natural counterpart, allowing for precise quantification of the target peptide in complex biological samples.

-

Structural Biology: The introduction of a ¹³C label at a specific position allows for targeted NMR studies to probe the local environment, dynamics, and conformational changes of the peptide.[2][3]

-

Metabolic Flux Analysis: Tracing the incorporation and fate of the labeled leucine within a biological system can provide valuable insights into metabolic pathways.

The use of a DL-racemic mixture of the labeled amino acid introduces a unique challenge and opportunity. It results in the synthesis of a pair of diastereomeric peptides, which, while chemically similar, can often be separated by chromatography. This approach can be cost-effective and, in some cases, allows for the study of stereospecific interactions.

This document provides a comprehensive guide to the synthesis, purification, and analysis of ¹³C-labeled peptides using DL-Leucine-2-¹³C, grounded in the principles of solid-phase peptide synthesis (SPPS).

Part 1: The Foundation - Solid-Phase Peptide Synthesis (SPPS)

SPPS, a technique pioneered by Bruce Merrifield, revolutionized peptide synthesis by anchoring the C-terminal amino acid to an insoluble resin support.[4] This allows for the use of excess reagents to drive reactions to completion, with purification at each step simplified to a mere filtration and washing of the resin. The peptide is assembled in a stepwise manner from the C-terminus to the N-terminus.

The most common strategy, and the one we will detail, is the Fmoc/tBu approach. The α-amino group of the incoming amino acid is temporarily protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while reactive amino acid side chains are protected by acid-labile groups (like t-butyl, Trityl, etc.). This "orthogonal" protection scheme allows for the selective removal of the Fmoc group at each step without affecting the side-chain protecting groups.

The SPPS Cycle: A Stepwise Assembly

The synthesis of a peptide on a solid support is a cyclical process, as illustrated in the workflow below.

Figure 1: The general workflow of solid-phase peptide synthesis (SPPS).

Part 2: The Chemistry Behind the Steps

A deep understanding of the chemical reactions at each stage of SPPS is crucial for troubleshooting and optimizing the synthesis.

Fmoc Deprotection: Unmasking the Amine

The Fmoc group is cleaved under mild basic conditions, typically using a 20% solution of piperidine in N,N-dimethylformamide (DMF).[5][6] The reaction proceeds via a β-elimination mechanism.[7][8]

Figure 2: Mechanism of Fmoc deprotection by piperidine.

It is critical to thoroughly wash the resin after deprotection to remove all traces of piperidine, as it can quench the subsequent coupling reaction.[9]

Amino Acid Activation and Coupling: Forging the Peptide Bond

The formation of a peptide bond between the carboxylic acid of the incoming amino acid and the newly deprotected amine on the resin-bound peptide is not spontaneous. The carboxyl group must first be activated to form a highly reactive intermediate. Guanidinium salts like HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) are highly efficient coupling reagents.[10][11]

In the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), HBTU reacts with the Fmoc-amino acid to form a reactive OBt-ester, which is then readily attacked by the free amine of the peptide chain.[12][13]

Figure 3: Simplified mechanism of peptide bond formation using HBTU/DIPEA.

Cleavage and Side-Chain Deprotection: Liberating the Peptide

Once the peptide sequence is fully assembled, it is cleaved from the resin support, and the acid-labile side-chain protecting groups are simultaneously removed. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA).[14]

During this process, highly reactive carbocations are generated from the cleavage of the protecting groups. These can react with sensitive amino acid residues like tryptophan, methionine, and tyrosine. To prevent these side reactions, a "cleavage cocktail" containing scavengers is used.[14][15]

| Scavenger | Purpose |

| Water | Traps t-butyl cations. |

| Triisopropylsilane (TIS) | Reduces oxidized tryptophan and traps trityl cations. |

| 1,2-Ethanedithiol (EDT) | Scavenges trityl cations and prevents re-attachment of some protecting groups. |

| Phenol | Protects tyrosine from modification. |

| Thioanisole | Prevents side reactions with tryptophan and methionine. |

A common and versatile cleavage cocktail is Reagent K : TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5 v/v).[16]

Part 3: Detailed Experimental Protocol

This protocol outlines the manual synthesis of a model peptide incorporating DL-Leucine-2-¹³C.

Materials and Reagents:

-

Rink Amide resin (or other suitable resin depending on desired C-terminus).[17]

-

Fmoc-protected amino acids.

-

Fmoc-DL-Leucine-2-¹³C.

-

N,N-Dimethylformamide (DMF), peptide synthesis grade.

-

Piperidine.

-

HBTU.

-

DIPEA.

-

Dichloromethane (DCM).

-

Methanol (MeOH).

-

Trifluoroacetic acid (TFA).

-

Scavengers (e.g., water, TIS, phenol, thioanisole, EDT).

-

Diethyl ether, cold.

-

Acetonitrile (ACN), HPLC grade.

-

Solid-phase synthesis vessel.

-

Shaker or vortexer.

-

Filtration apparatus.

Protocol:

1. Resin Swelling: a. Place the desired amount of resin in the synthesis vessel. b. Add DMF (approx. 10 mL per gram of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.[9][18] c. Drain the DMF.

2. Fmoc Deprotection: a. Add a 20% (v/v) solution of piperidine in DMF to the resin. b. Agitate for 3 minutes, then drain. c. Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.[5] d. Drain the solution and wash the resin thoroughly with DMF (5-7 times).

3. Amino Acid Coupling (including DL-Leucine-2-¹³C): a. In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading) and HBTU (3-5 equivalents) in a minimal amount of DMF. b. Add DIPEA (6-10 equivalents) to the vial. The solution should turn yellow, indicating activation. c. Immediately add the activated amino acid solution to the deprotected resin. d. Agitate the mixture for 1-2 hours. e. To check for completion of the coupling, perform a Kaiser (ninhydrin) test. A blue color indicates incomplete coupling, requiring a recoupling step.[9] f. Drain the coupling solution and wash the resin with DMF (3-5 times).

4. Repeat steps 2 and 3 for each amino acid in the sequence.

5. Final Fmoc Deprotection: a. After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

6. Resin Washing and Drying: a. Wash the resin with DMF (3 times), followed by DCM (3 times). b. Dry the resin under a stream of nitrogen or in a vacuum desiccator.

7. Cleavage and Deprotection: a. Prepare the cleavage cocktail (e.g., Reagent K) and cool it on an ice bath. b. Add the cold cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).[16] c. Agitate the mixture at room temperature for 2-3 hours. d. Filter the cleavage mixture to separate the resin. e. Wash the resin with a small amount of fresh TFA. f. Combine the filtrates.

8. Peptide Precipitation: a. Add the TFA filtrate dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the filtrate). A white precipitate of the crude peptide should form.[14] b. Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation. c. Centrifuge the suspension and decant the ether. d. Wash the peptide pellet with cold diethyl ether and centrifuge again. e. Dry the crude peptide pellet under vacuum.

Part 4: Purification and the Diastereomer Challenge

The crude peptide product will contain the desired diastereomeric peptides, as well as deletion sequences and other impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purification.[19][20][21]

The separation of diastereomers by RP-HPLC is possible because, although they have the same mass and amino acid composition, they have different three-dimensional structures. This can lead to subtle differences in their hydrophobicity and interaction with the stationary phase of the HPLC column.[22][23]

HPLC Protocol for Diastereomer Separation:

-

Column: C18 stationary phase is a good starting point.[19][24]

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile (ACN).

-

Gradient: A slow, shallow gradient of increasing mobile phase B is often required to resolve diastereomers. For example, a gradient of 1% B per minute.

-

Detection: UV absorbance at 214-220 nm.

It may be necessary to optimize the gradient, flow rate, and even the column chemistry to achieve baseline separation of the two diastereomers.[25][26] Collect the fractions corresponding to each peak separately.

Part 5: Quality Control and Data Interpretation

After purification, it is essential to confirm the identity and purity of the ¹³C-labeled peptides.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the peptide and confirm the incorporation of the ¹³C label.

-

Expected Result: The mass spectrum of each purified diastereomer should show a peak corresponding to the calculated molecular weight of the peptide. The key confirmation of successful labeling is a mass shift of +1 Da compared to the unlabeled analogue, due to the replacement of one ¹²C atom with a ¹³C atom. The isotopic distribution pattern will also be shifted.[27][28][29]

| Peptide | Isotope | Expected Mass (Monoisotopic) |

| Unlabeled Peptide | ¹²C | M |

| ¹³C-Labeled Peptide | ¹³C | M + 1.00335 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides definitive proof of the location of the isotopic label.[30][31]

-

Expected Result: In the ¹³C NMR spectrum, the signal corresponding to the α-carbon of the leucine residue will be significantly enhanced and will likely show coupling to adjacent protons. This provides unambiguous confirmation that the label is at the desired position.[32]

Part 6: Troubleshooting

| Problem | Possible Cause | Solution |

| Low Yield | Incomplete coupling; premature cleavage from the resin. | Use a longer coupling time or a more potent activator. Ensure appropriate resin choice for the synthesis conditions. |

| Deletion Sequences | Incomplete coupling or deprotection. | Recouple after a positive Kaiser test. Ensure fresh deprotection solution and adequate reaction times. |

| Poor Diastereomer Separation | Inappropriate HPLC conditions. | Optimize the HPLC gradient (make it shallower), try a different C18 column from another manufacturer, or explore different ion-pairing agents. |

| Side Product Formation | Inadequate scavenging during cleavage. | Use an appropriate cleavage cocktail for the peptide sequence (e.g., Reagent K for Trp, Met, Cys).[16] |

Conclusion

The synthesis of ¹³C-labeled peptides using DL-Leucine-2-¹³C is a powerful technique for a wide range of applications in proteomics, structural biology, and metabolic research. While the use of a racemic mixture introduces the challenge of separating the resulting diastereomers, this can be overcome with careful optimization of the purification protocol. By following the detailed procedures and understanding the underlying chemistry outlined in this guide, researchers can confidently produce high-quality, isotopically labeled peptides for their specific research needs.

References

- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.

- Purification of Naturally Occurring Peptides by Reversed-Phase HPLC. Nat Protoc. 2007;2(1):191-7.

- How to Synthesize a Peptide. AAPPTec.

- The Role of HOBt and HBTU in Peptide Coupling Reactions.

- Reverse-phase HPLC Peptide Purification.

- Peptide Purification Process & Methods: An Overview. Bachem.

- Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. PMC.

- Peptide Diastereomers, Separation of. Request PDF. ResearchGate.

- The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide. Benchchem.

- Manual Solid Phase Peptide Synthesis Protocol. The Werner Lab.

- Terminology of Antibody Drug for Fmoc Deprotection. GenScript.

- Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. NIH.

- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC.

- Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical Chemistry. ACS Publications.

- Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis.

- Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. (2016).

- Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- Methods for Removing the Fmoc Group. ResearchGate.

- Solid-State NMR Structural Characterization of Self-Assembled Peptides with Selective 13C and 15N Isotopic Labels. Springer Nature Experiments.

- Cleavage Cocktails; Reagent B. Aapptec Peptides.

- One-Pot Synthesis of Diverse dl-Configuration Dipeptides by a Streptomyces d-Stereospecific Amidohydrolase. PMC.

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).

- Methods and protocols of modern solid phase peptide synthesis. (2014).

- Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels. PMC.

- Cleavage Cocktail Selection. CDN.

- 2D and 3D 15N-13C-13C NMR Chemical Shift Correlation Spectroscopy of Solids: Assignment of MAS Spectra of Peptides.

- Cleavage from Rink Amide Resin. Aapptec Peptides.

- Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. ACS Publications. (2024).

- Protein turnover demonstrated in mass spectra for a peptide from [13C]. ResearchGate.

- Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. (2017).

- How can I separate two diastreomeric peptides with a reverse phase column? (2014).

- HBTU, DIPEA Peptide Coupling Mechanism. Organic Chemistry. YouTube. (2021).

- Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1.

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. (2024).

- Peptide Cleavage from Resin Protocol. CDN.

- Peptide Coupling Reagents, More than a Letter Soup. (2011).

- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI.

- 13C NMR analysis of peptides and amino acids. Steelyard Analytics, Inc. (2020).

- Does waters have a column to separate peptide enantiomers or peptide diastereomers? WKB51804. Waters Knowledge Base.

- HPLC Analysis and Purification of Peptides. PMC.

- Formation of peptide diastereomers Ac-l-Tyr(Me)-l-Leu-NH2 and... ResearchGate.

- Separation of D-Amino Acid-Containing Tripeptide L-Asn-D-Trp-L-Phe-NH2 and Its Diastereomer Using Crown–Ether-Type Chiral Stationary Phase. MDPI.

- Peptides labelled with stable isotopes 13C or 15N. Innovagen AB.

Sources

- 1. innovagen.com [innovagen.com]

- 2. Solid-State NMR Structural Characterization of Self-Assembled Peptides with Selective 13C and 15N Isotopic Labels | Springer Nature Experiments [experiments.springernature.com]

- 3. Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. genscript.com [genscript.com]

- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. peptide.com [peptide.com]

- 10. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]

- 11. bachem.com [bachem.com]

- 12. creative-peptides.com [creative-peptides.com]

- 13. youtube.com [youtube.com]

- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 16. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]

- 17. chem.uci.edu [chem.uci.edu]

- 18. wernerlab.weebly.com [wernerlab.weebly.com]

- 19. hplc.eu [hplc.eu]

- 20. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 21. bachem.com [bachem.com]

- 22. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. support.waters.com [support.waters.com]

- 27. Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. researchgate.net [researchgate.net]

- 30. mdpi.com [mdpi.com]

- 31. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]

- 32. meihonglab.com [meihonglab.com]

Measuring protein turnover with 2-13C labeled amino acids

Application Note: Precision Measurement of Protein Turnover using 2-13C Labeled Amino Acids

Executive Summary & Scientific Rationale

Measuring static protein abundance provides only a snapshot of the proteome. To understand cellular dynamics—how cells respond to drug treatment, stress, or disease states—researchers must measure protein turnover , the net result of synthesis (

While "Heavy" SILAC (e.g.,

Why use [2-

Core Principle: The Precursor-Product Relationship[2]

Protein turnover is calculated based on the rate at which a labeled precursor (free amino acid) is incorporated into the product (protein).

The Kinetic Model:

Fractional Synthesis Rate (FSR):

The fundamental equation for determining turnover using stable isotopes is:

- : Enrichment of the isotope in the protein pool (Product).

- : Enrichment of the free amino acid pool (Precursor).

- : Time of labeling.

Critical Insight: A common error is assuming the precursor pool is 100% enriched immediately. In reality, the free amino acid pool gradually equilibrates. For high-precision work, you must measure the Precursor Enrichment (

) experimentally or use a "primed continuous infusion" to reach steady state quickly.

Experimental Workflow Visualization

The following diagram outlines the "Dynamic Labeling" workflow, which is superior to "Pulse-Chase" for mass spectrometry because it measures the appearance of the label (synthesis), which is analytically more sensitive than measuring the disappearance of a label.

Figure 1: Dynamic Labeling Workflow. The process relies on "washing in" the [2-

Detailed Protocol: In Vitro Dynamic Labeling

Phase 1: Labeling Strategy

Reagents:

-

Custom DMEM/RPMI (deficient in the amino acid to be labeled, e.g., Glycine-free).

-

[2-

C]Glycine (99% enrichment). -

Dialyzed FBS (to remove endogenous unlabeled amino acids).

Protocol:

-

Adaptation: Culture cells in standard media until 70% confluence.

-

Pulse Start (t=0): Aspirate media, wash 2x with warm PBS. Immediately replace with "Heavy Media" containing [2-

C]Glycine adjusted to the standard molar concentration (e.g., 0.4 mM for Glycine).-

Note: Using dialyzed FBS is crucial. Standard FBS contains unlabeled Glycine which will dilute your precursor enrichment (

), artificially lowering your calculated synthesis rate.

-

-

Time Points: Harvest cells at

hours.-

Tip: For proteins with short half-lives (transcription factors), cluster time points early (0-4h). For structural proteins, extend to 48h.

-

Phase 2: Sample Preparation (The "Clean" Proteome)

Mass isotopomer analysis is sensitive to noise. Detergents must be completely removed.

-

Lysis: Lyse cells in 8M Urea, 50mM Tris-HCl (pH 8.0) . Avoid SDS if possible to skip cleanup steps, but if using RIPA, use S-Trap or FASP columns downstream.

-

Reduction/Alkylation:

-

Add DTT (5 mM final), incubate 30 min at 56°C.

-

Add Iodoacetamide (15 mM final), incubate 20 min in dark.

-

-

Digestion:

-

Dilute Urea to <1M using 50mM Ammonium Bicarbonate.

-

Add Trypsin (Sequencing Grade) at 1:50 enzyme:protein ratio.

-

Incubate overnight at 37°C.

-

-

Desalting: Use C18 StageTips or Spin Columns. Elute in 50% Acetonitrile/0.1% Formic Acid.

Phase 3: LC-MS/MS Acquisition

Instrument: Orbitrap (Exploris/Tribrid) or high-res Q-TOF. Requirement: High Mass Resolution (>60,000 at m/z 200).

-

Why High Res? You are looking for a mass shift of +1.00335 Da. Low-resolution instruments will merge the [2-

C] peak with the natural -

Method: Data Dependent Acquisition (DDA).

-

Scan Range: 350–1500 m/z.

Data Analysis: Mass Isotopomer Distribution Analysis (MIDA)

This is the most complex part of using [2-

The Logic:

-

Theoretical Envelope: Calculate the theoretical isotopic distribution of the unlabeled peptide based on its elemental composition (e.g., C, H, N, O, S).

-

Example: A peptide might naturally have: M0 (100%), M+1 (15%), M+2 (2%).

-

-

Measured Envelope: At time

, the peptide incorporates [2- -

Excess M+1: The difference between the measured M+1 abundance and the theoretical natural M+1 abundance represents the newly synthesized protein.

Calculation Steps:

-

Extract the Chromatogram (XIC) for the M0, M+1, and M+2 peaks.

-

Calculate the Mole Percent Excess (MPE) for the M+1 peak:

-

Calculate Fractional Synthesis (f):

-

is the theoretical maximum enrichment if every Glycine in the peptide were replaced by [2-

-

is the theoretical maximum enrichment if every Glycine in the peptide were replaced by [2-

Kinetic Logic & Troubleshooting

The following diagram illustrates the flow of the isotope from the media into the protein.

Figure 2: Kinetic Model of Protein Turnover. Note the "Recycling" arrow. Amino acids from degraded proteins (unlabeled) return to the intracellular pool, diluting the label. This is why measuring

Troubleshooting Table:

| Issue | Cause | Solution |

| No Enrichment Observed | Slow turnover protein | Extend labeling time to 48h+ or use "Pulse-Chase" (label first, then wash out). |

| Inconsistent FSR | Precursor pool dilution | Measure free amino acid enrichment in the lysate using GC-MS or derivatization LC-MS. |

| Spectral Overlap | Low Mass Resolution | Ensure MS resolution >60k. Use specific software (e.g., Skyline) to integrate specific isotopomer peaks. |

| Cell Toxicity | Dialyzed FBS issues | Supplement dialyzed FBS with other essential (unlabeled) amino acids and vitamins. |

References

-

Doherty, M. K., & Beynon, R. J. (2006). Protein turnover on the scale of the proteome.[2] Expert Review of Proteomics. Link

-

Schwanhäusser, B., et al. (2011). Global quantification of mammalian gene expression control.[3] Nature. Link

-

Cambridge, S. B., et al. (2011). Systems-wide proteomic analysis in mammalian cells reveals conserved, functional protein turnover.[3] Journal of Proteome Research.[2] Link

-

Hellerstein, M. K., & Neese, R. A. (1999). Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations. American Journal of Physiology. Link

-

Pratt, J. M., et al. (2002). Multiplexed absolute quantification for proteomics using concatenated signature peptides encoded by QconCAT genes. Nature Protocols (Context of stable isotope usage). Link

Sources

Application Note: A Robust HPLC Method for the Enantiomeric Separation of DL-Leucine-2-¹³C

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the chiral separation of DL-Leucine-2-¹³C enantiomers. The separation of these stable isotope-labeled enantiomers is critical in metabolic studies, pharmacokinetic research, and as internal standards in quantitative bioanalysis. This guide provides a comprehensive protocol using a macrocyclic glycopeptide chiral stationary phase (CSP), discusses the rationale behind the methodological choices, and outlines the necessary steps for method validation in accordance with industry standards.

Introduction: The Significance of Chiral Separation for Isotope-Labeled Leucine

Leucine, an essential amino acid, plays a vital role in protein synthesis and metabolic regulation. The use of stable isotope-labeled leucine, such as ¹³C-labeled variants, allows researchers to trace its metabolic fate in vivo without the use of radioactive tracers. As biological systems are inherently chiral, the D- and L-enantiomers of leucine can exhibit vastly different physiological and toxicological profiles.[1][2] Therefore, a robust and reliable analytical method to separate and quantify the individual enantiomers of DL-Leucine-2-¹³C is paramount for accurate and meaningful research in drug development and life sciences.

The primary challenge in separating enantiomers lies in their identical physical and chemical properties in an achiral environment.[1][2] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) has emerged as the gold standard for achieving such separations directly, without the need for derivatization that can introduce additional analytical steps and potential sources of error.[3][4] This note focuses on a direct enantioseparation method, which is often preferred for its simplicity and efficiency.

The Principle of Chiral Recognition: A Mechanistic Overview

The successful separation of DL-Leucine-2-¹³C enantiomers hinges on the principle of chiral recognition by the stationary phase. In this protocol, we utilize a teicoplanin-based macrocyclic glycopeptide CSP. These CSPs are particularly effective for the separation of underivatized amino acids due to their complex three-dimensional structure, which includes multiple chiral centers and various functional groups capable of different types of molecular interactions.[4]

The separation mechanism is based on the transient formation of diastereomeric complexes between the leucine enantiomers and the chiral selector of the CSP. The stability of these complexes differs for the D- and L-enantiomers, leading to differential retention times and, consequently, their separation on the column. The key interactions involved include:

-

Hydrogen bonding: Between the amino and carboxyl groups of leucine and the amide and hydroxyl groups of the teicoplanin.

-

Ionic interactions: The zwitterionic nature of leucine allows for electrostatic interactions with charged sites on the CSP.[4]

-

Inclusion phenomena: The macrocyclic structure of the glycopeptide can form inclusion complexes with the analyte.

-

Steric hindrance: The spatial arrangement of the leucine enantiomers relative to the chiral cavities of the CSP plays a crucial role in the stability of the diastereomeric complexes.

It is important to note that the chromatographic behavior of DL-Leucine-2-¹³C is virtually identical to that of unlabeled DL-Leucine under standard HPLC conditions. The single ¹³C substitution results in a negligible difference in polarity and molecular shape. However, this isotopic labeling is critical for mass spectrometry-based detection, where the mass difference allows for clear differentiation from the endogenous, unlabeled leucine.

Experimental Protocol: Enantioseparation of DL-Leucine-2-¹³C

This section provides a detailed, step-by-step protocol for the separation of DL-Leucine-2-¹³C enantiomers.